molecular formula C5H4N2S B3189096 1h-Thieno[2,3-d]imidazole CAS No. 27677-53-8

1h-Thieno[2,3-d]imidazole

Cat. No. B3189096
CAS RN: 27677-53-8
M. Wt: 124.17 g/mol
InChI Key: JCZAVVUIFWZMQI-UHFFFAOYSA-N
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Description

“1h-Thieno[2,3-d]imidazole” is a type of imidazole derivative . Imidazoles are important heterocyclic structural motifs in functional molecules and are utilized in a diverse range of applications .


Synthesis Analysis

Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of “1h-Thieno[2,3-d]imidazole” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

The IR spectrum of (10) showed absorption broadband at ν 3325–3280 cm −1 conforming to two (2NH) groups and four peaks at ν 1691, 1686, 1681 and 1675 cm −1 for four carbonyl groups .

Scientific Research Applications

  • Structural Analysis and Bromination :5-Bromo-1H-thieno[2,3-d]imidazole demonstrates that bromination occurs at position 5 of the bicyclic system, revealing its planar molecular structure. This structural insight is crucial in crystallography and chemistry (Wang et al., 2010).

  • Synthetic Methodology :New methods for synthesizing thieno[2,3-d]imidazoles, especially the 5-alkyl-substituted types, are developed using copper-catalyzed cyclization. This approach is pivotal in synthetic chemistry for producing diverse thieno[2,3-d]imidazole derivatives (Liubchak et al., 2014).

  • Vinyl Group as a Protecting Group :The use of vinyl groups for protecting azole N-atoms in the synthesis of polyfunctionalized imidazoles and thieno[2,3-d] ⇌ [3,2-d]imidazole showcases advancements in synthetic strategies and protective group chemistry (Hartley & Iddon, 1997).

  • Synthesis of Heterocycles through Thermolysis :Thermolysis of 1-(thiophene-2-yl)-1H-tetrazoles leading to the synthesis of thieno[2,3-d]imidazoles and pyrimidines demonstrates innovative pathways in the synthesis of complex heterocycles (Soares et al., 2015).

  • Photophysical Properties in MOFs :Thieno[2,3-d]imidazole derivatives are used to study the luminescence and magnetism in metal-organic frameworks (MOFs), contributing to materials science and photonics (Wang et al., 2021).

  • Photovoltaic Properties in Conjugated Polymers :2-alkyl-thieno[3,4-b]imidazole used in donor–acceptor conjugated copolymers for solar cells highlights the role of thieno[2,3-d]imidazole derivatives in renewable energy and polymer science (Gao et al., 2012).

  • Colorimetric and Fluorescence Detection :Thieno-imidazole based probes are developed for colorimetric detection of Hg2+ and fluorescence turn-on response of Zn2+, indicating their importance in analytical chemistry and environmental monitoring (Satapathy et al., 2012).

  • Synthesis of Bioactive Heterocycles :Novel bis-heterocyclic compounds containing sulfur atoms based on thieno[2,3-d]imidazole demonstrate their potential in pharmaceuticals and medicinal chemistry (Mabkhot et al., 2013).

  • Radioprotective and Antitumor Activities :Thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazoles, show promising radioprotective and antitumor activities, adding to the field of oncology and radioprotection (Alqasoumi et al., 2009).

  • PARP-1 Inhibitor Development :Design and synthesis of novel PARP-1 inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold showcase the compound's role in cancer therapy and drug design (Wang et al., 2016).

  • Gastric H+/K(+)-ATPase Inhibition :2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles as potent gastric H+/K(+)-ATPase inhibitors highlight the compound's significance in gastroenterology and pharmacology (Weidmann et al., 1992).

Mechanism of Action

The mechanism is proposed to proceed via insertion of the rhodium catalyst into triazole 32 to afford carbenoid 37 .

Safety and Hazards

“1h-Thieno[2,3-d]imidazole” may form combustible dust concentrations in air . It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . One of the most relevant being the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) .

properties

IUPAC Name

1H-thieno[2,3-d]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-2-8-5-4(1)6-3-7-5/h1-3H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZAVVUIFWZMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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